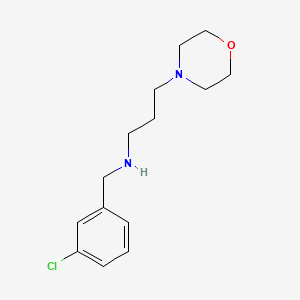

(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

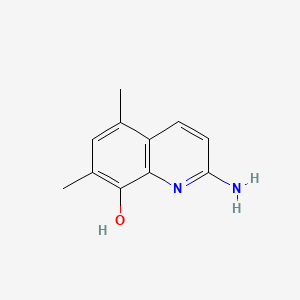

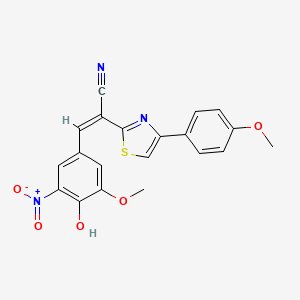

The compound is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (a chlorine atom), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a propyl group (a three-carbon chain). The exact structure and properties would depend on how these groups are connected .

Molecular Structure Analysis

The molecular structure of this compound would depend on the exact arrangement of its constituent groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3-Chlorobenzyl bromide is a liquid at room temperature with a boiling point of 109-110 °C . 3-Chlorobenzoyl chloride is also a liquid, with a boiling point of 215-216 °C .Scientific Research Applications

Catalytic Applications in CO2 Hydrogenation

One significant application of related amines is in catalysis, particularly in the field of carbon dioxide hydrogenation. For instance, manganese-catalyzed sequential hydrogenation of CO2 to methanol has been demonstrated, where amines such as benzylamine and morpholine play a crucial role in the N-formylation step utilizing CO2 and H2. This process represents an important advancement in base-metal-catalyzed homogeneous CO2 hydrogenation to methanol, showcasing the potential of such amines in environmental catalysis (Kar et al., 2017).

Role in Synthesis and Structural Studies

Amines, including structures similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, have been explored in synthetic and structural studies, particularly in coordination chemistry. For example, the reaction between 2-chlorobenzylamine and palladium compounds leads to the formation of complexes that are intermediates in the Buchwald-Hartwig aryl amination reaction. This highlights the utility of such amines in the synthesis of complex organic compounds and in understanding the mechanisms of catalytic reactions (Lewis et al., 2009).

Antibacterial Activity

Compounds derived from (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have shown promising antibacterial activity. A study on the halogenated hydrocarbon amination reaction produced a molecule demonstrating good antibacterial properties, suggesting potential applications in the development of new antibiotics or disinfectants (Zhi, 2010).

Environmental Analysis

Amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been analyzed in environmental samples, indicating their relevance in monitoring water quality and understanding the fate of organic compounds in the environment. For instance, methods for determining aliphatic amines in wastewater and surface water highlight the importance of detecting and quantifying such compounds (Sacher et al., 1997).

Antitumor Activity

Research has also focused on the synthesis of compounds with potential antitumor activity, where derivatives of amines similar to (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This area of study is critical for the development of new cancer treatments (Ji et al., 2018).

Safety and Hazards

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERFUFHSNCLISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)